

Navigating the Thermochemical Landscape of 2-Naphthaleneethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthaleneethanol

Cat. No.: B072309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthaleneethanol ($C_{12}H_{12}O$) is a key aromatic alcohol intermediate in organic synthesis and drug discovery. A thorough understanding of its thermochemical properties is fundamental for process optimization, safety assessments, and computational modeling of its behavior in various chemical systems. This technical guide provides a summary of available calculated thermochemical data for **2-Naphthaleneethanol**, a detailed, generalized experimental protocol for the determination of its enthalpy of combustion, and a visual workflow for thermochemical data acquisition.

It is critical to note that, at the time of this publication, experimentally determined thermochemical data for **2-Naphthaleneethanol** is not readily available in standard reference databases such as the NIST WebBook.^[1] The quantitative data presented herein are derived from established computational estimation methods.

Core Thermochemical Data

The following tables summarize the calculated thermochemical and physical properties of **2-Naphthaleneethanol**. These values, obtained from group contribution methods, serve as valuable estimates in the absence of experimental data.

Table 1: Calculated Thermodynamic Properties of **2-Naphthaleneethanol**

Property	Symbol	Value	Unit	Source / Method
Enthalpy of Formation (gas, 298.15 K)	$\Delta_fH^\circ_{\text{gas}}$	-27.11	kJ/mol	Joback Method[2]
Gibbs Free Energy of Formation (298.15 K)	Δ_fG°	122.77	kJ/mol	Joback Method[2]
Enthalpy of Fusion	$\Delta_{\text{fus}}H^\circ$	21.60	kJ/mol	Joback Method[2]
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	63.56	kJ/mol	Joback Method[2]

Table 2: Calculated Physicochemical Properties of **2-Naphthaleneethanol**

Property	Symbol	Value	Unit	Source / Method
Normal Boiling Point	Tboil	616.78	K	Joback Method[2]
Critical Temperature	Tc	829.29	K	Joback Method[2]
Critical Pressure	Pc	3392.03	kPa	Joback Method[2]
Octanol/Water Partition Coefficient	logPoct/wat	2.375	-	Crippen Method[2]
Water Solubility (log10)	log10WS	-3.34	mol/l	Crippen Method[2]
McGowan's Characteristic Volume	McVol	142.590	ml/mol	McGowan Method[2]

Note on Calculation Methods:

- The Joback Method is a group contribution method used to predict various thermophysical properties of pure organic compounds based on their molecular structure.[3][4][5] It assumes that the properties are a sum of contributions from the different functional groups within the molecule.[3][4]
- The Crippen Method is a group contribution method specifically designed for the estimation of the octanol-water partition coefficient (logP) and, by extension, water solubility.[6][7]

Experimental Protocol: Determination of the Enthalpy of Combustion of 2-Naphthaleneethanol

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which can be measured experimentally using bomb calorimetry.

The following is a generalized protocol for this procedure, adapted for a solid sample like **2-Naphthaleneethanol**.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of solid **2-Naphthaleneethanol** using an adiabatic bomb calorimeter and to subsequently calculate its standard enthalpy of formation (ΔfH°).

Apparatus and Materials:

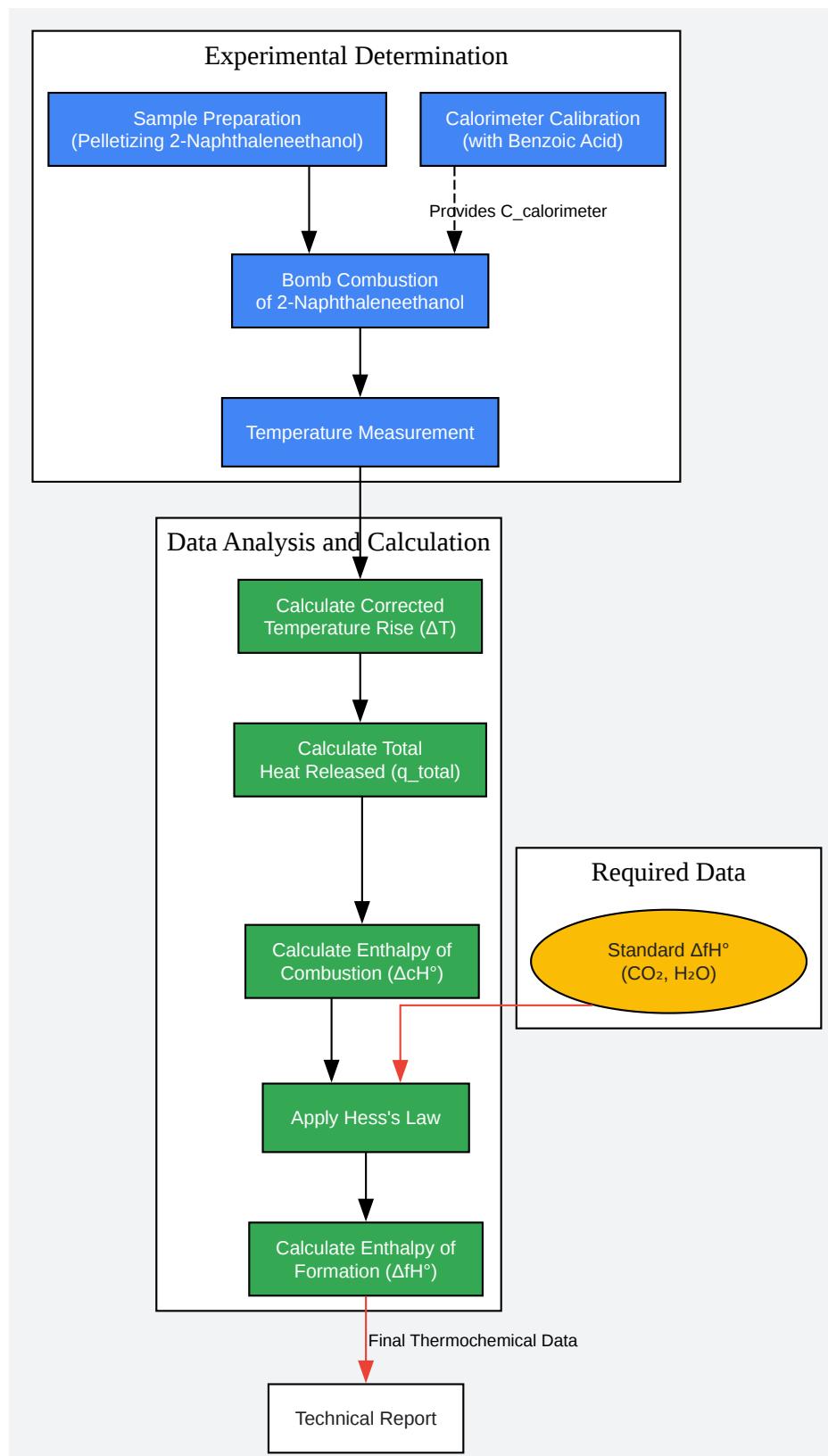
- Adiabatic bomb calorimeter
- High-pressure oxygen cylinder with a regulator
- Analytical balance (± 0.0001 g)
- Pellet press
- Ignition wire (e.g., nichrome or platinum) of known heat of combustion per unit length
- Crucible (silica or platinum)
- **2-Naphthaleneethanol** (solid, high purity)
- Benzoic acid (certified standard for calibration)
- Distilled water
- Thermometer with high resolution (e.g., ± 0.001 °C) or a digital temperature sensor

Procedure:

- Calibration of the Calorimeter:
 - Accurately weigh approximately 1 g of benzoic acid into a pellet using the pellet press.
 - Measure and weigh a piece of ignition wire (approx. 10 cm).
 - Secure the benzoic acid pellet in the crucible and attach the ignition wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.

- Add 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
- Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.[8][9][10] Check for leaks.
- Place the bomb in the calorimeter bucket, add a precise volume of distilled water (e.g., 2000 mL) to submerge the bomb, and assemble the calorimeter.[9][10]
- Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals for a few minutes to establish a baseline.
- Ignite the sample.
- Record the temperature at short intervals until a maximum temperature is reached and then for a few minutes after to establish a post-combustion baseline.
- Depressurize the bomb, open it, and measure the length of the unburnt ignition wire.
- Calculate the heat capacity (C) of the calorimeter using the known enthalpy of combustion of benzoic acid.

- Combustion of **2-Naphthaleneethanol**:
 - Repeat the procedure described in step 1, using a pellet of **2-Naphthaleneethanol** (approximately 0.8-1.0 g) instead of benzoic acid.
 - Perform at least three replicate experiments to ensure the reproducibility of the results.


Data Analysis and Calculations:

- Corrected Temperature Rise (ΔT): Account for heat exchange with the surroundings by extrapolating the pre- and post-combustion temperature baselines to the time of ignition.
- Total Heat Released (q_{total}):
 - $q_{\text{total}} = C * \Delta T$

- Heat from Ignition Wire (q_wire):
 - $q_{\text{wire}} = (\text{length of wire burned}) * (\text{heat of combustion per unit length of wire})$
- Heat of Combustion of **2-Naphthaleneethanol** (ΔcH°):
 - The total heat released is the sum of the heat from the combustion of the sample and the ignition wire.
 - $q_{\text{sample}} = q_{\text{total}} - q_{\text{wire}}$
 - $\Delta cH^\circ = q_{\text{sample}} / (\text{moles of 2-Naphthaleneethanol})$
- Calculation of Enthalpy of Formation (ΔfH°):
 - The standard enthalpy of formation of **2-Naphthaleneethanol** can be calculated from its standard enthalpy of combustion using Hess's Law.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - The balanced combustion reaction for **2-Naphthaleneethanol** is: $C_{12}H_{12}O(s) + 14.5 O_2(g) \rightarrow 12 CO_2(g) + 6 H_2O(l)$
 - The enthalpy of formation is calculated as follows: $\Delta fH^\circ(C_{12}H_{12}O, s) = [12 * \Delta fH^\circ(CO_2, g) + 6 * \Delta fH^\circ(H_2O, l)] - \Delta cH^\circ(C_{12}H_{12}O, s)$
 - Use the standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$ from reliable sources.

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent calculation of the standard enthalpy of formation of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation.

Conclusion

This technical guide provides a consolidated source of calculated thermochemical data for **2-Naphthaleneethanol** and a detailed, generalized protocol for its experimental determination. While the provided calculated values offer a valuable starting point, experimental verification is crucial for applications requiring high accuracy. The outlined bomb calorimetry procedure, coupled with calculations based on Hess's Law, represents the standard approach for obtaining reliable thermochemical data for this and other similar organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthaleneethanol [webbook.nist.gov]
- 2. 2-Naphthaleneethanol (CAS 1485-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Joback method - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ivypanda.com [ivypanda.com]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. web.williams.edu [web.williams.edu]
- 11. tutorchase.com [tutorchase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. savemyexams.com [savemyexams.com]

- To cite this document: BenchChem. [Navigating the Thermochemical Landscape of 2-Naphthaleneethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072309#thermochemical-data-for-2-naphthaleneethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com